Product packaging for 4-(Methoxymethoxy)phenylboronic acid(Cat. No.:CAS No. 162662-27-3)

4-(Methoxymethoxy)phenylboronic acid

Cat. No.: B062682
CAS No.: 162662-27-3
M. Wt: 181.98 g/mol
InChI Key: MERYVSUVKVVJMP-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)phenylboronic acid is a sophisticated boronic acid derivative of significant value in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary application lies in the Suzuki-Miyaura reaction, where it acts as a key coupling partner for the synthesis of biaryl and heterobiaryl structures. The defining feature of this reagent is the methoxymethyl ether (MOM)-protected phenol functional group. This protective group is strategically crucial, as it masks the reactive phenolic hydroxyl, preventing it from interfering with the palladium catalyst or the boronic ester functionality during the cross-coupling event. This allows for the clean and efficient formation of complex molecular architectures that incorporate a protected phenol. Subsequent to the coupling step, the MOM group can be readily deprotected under mild acidic conditions, regenerating the free phenol, which is a versatile handle for further functionalization or a critical pharmacophore in many active compounds. As such, this boronic acid is an indispensable building block in medicinal chemistry for the synthesis of compound libraries and in materials science for constructing advanced organic molecules. Researchers will find it essential for projects requiring the sequential installation and deprotection of phenolic functionalities in complex target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BO4 B062682 4-(Methoxymethoxy)phenylboronic acid CAS No. 162662-27-3

Properties

IUPAC Name

[4-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERYVSUVKVVJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376287
Record name 4-(METHOXYMETHOXY)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162662-27-3
Record name 4-(METHOXYMETHOXY)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxymethoxy Phenylboronic Acid and Analogues

Strategies for Boronic Acid Moiety Introduction

The formation of the aryl-boron bond is the critical step in synthesizing arylboronic acids. The primary methods include direct, metal-catalyzed borylation of a C-H bond and the borylation of an organometallic intermediate derived from an aryl halide.

Direct C–H borylation is an increasingly favored method due to its atom economy, as it avoids the need for pre-functionalized starting materials like aryl halides. nih.gov This approach typically utilizes transition-metal catalysts, most notably iridium and ruthenium complexes, to activate an aromatic C-H bond for reaction with a boron source, such as pinacolborane (HBpin) or bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgrsc.org

For substrates like methoxymethoxy-protected phenol (B47542), the regioselectivity of the borylation is a key consideration. While the MOM ether is an ortho, para-directing group in electrophilic aromatic substitution, the regiochemical outcome in iridium-catalyzed borylations is often governed by steric factors and weak coordinating interactions, frequently favoring borylation at the least hindered C-H bond. nih.gov However, specific ligand designs can direct the borylation to the ortho position through electrostatic interactions between the ligand and the substrate. nih.gov Ruthenium-catalyzed methods have also been developed for the ortho-borylation of phenols by employing a removable directing group on the phenolic oxygen. rsc.org

Table 1: Comparison of Direct Borylation Methods for Phenolic Substrates

Catalyst SystemBoron SourceTypical SubstrateKey FeatureReference
[Ir(OMe)(cod)]₂ / dtbpyB₂pin₂Protected PhenolsPrimarily sterically controlled, often favoring para-borylation. Ortho-selectivity can be induced with specific ligands. nih.gov
[RuCl₂(p-cymene)]₂HBpinAryl DiphenylphosphinitesPhosphorus-based directing group ensures high ortho-selectivity; the directing group is subsequently removed. rsc.org
Iridium ComplexesB₂pin₂ / HBpinArenesGeneral method for direct C-H functionalization, often leading to boronic esters which can be hydrolyzed. organic-chemistry.orgberkeley.edu

A classic and highly reliable method for preparing arylboronic acids is the metallation-borylation sequence. nih.gov This two-step process begins with an aryl halide, such as 1-bromo-4-(methoxymethoxy)benzene. The first step involves a halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C), to generate a potent aryl lithium nucleophile. Alternatively, a Grignard reagent can be formed using magnesium metal. nih.govorganic-chemistry.org

In the second step, this arylmetal intermediate is quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. The resulting boronate ester is then hydrolyzed under aqueous acidic conditions to yield the final 4-(methoxymethoxy)phenylboronic acid. The regioselectivity of this method is precisely controlled by the initial position of the halogen on the aromatic ring. nih.gov

General Reaction Scheme:

Ar-X + R-Li → Ar-Li + R-X (Metallation)

Ar-Li + B(OR')₃ → Ar-B(OR')₃Li

Ar-B(OR')₃Li + H₃O⁺ → Ar-B(OH)₂ (Hydrolysis)

The choice of synthetic strategy is dictated by the availability of precursors and the desired selectivity.

For Direct Borylation: The precursor is the methoxymethoxy-protected phenol itself. The primary challenge is controlling regioselectivity. The methoxy (B1213986) group of the MOM ether directs ortho and para, but catalytic C-H activation is sensitive to steric hindrance, often leading to a mixture of isomers or favoring the para product. Achieving high selectivity for a specific isomer may require carefully designed catalyst ligands or directing groups. rsc.orgnih.gov

For Metallation-Borylation: The precursor is a halogenated derivative, 1-X-4-(methoxymethoxy)benzene (where X = Br or I). This pathway offers unambiguous regiocontrol, as the boronic acid group replaces the halogen atom. The reactivity is high, but the method is a two-step process that requires cryogenic temperatures and strictly anhydrous conditions to prevent quenching of the highly basic organometallic intermediates.

Functional Group Integration: The Methoxymethoxy Substituent

The methoxymethoxy (MOM) group serves as a protecting group for the acidic and nucleophilic phenolic hydroxyl function. Its integration and stability are crucial considerations in multi-step syntheses.

The MOM ether is typically installed by reacting a phenol with a methoxymethylating agent in the presence of a non-nucleophilic base. The most common precursor is 4-bromophenol (B116583) or 4-iodophenol, allowing for subsequent metallation-borylation.

A standard laboratory procedure involves the deprotonation of the phenol with a base, such as sodium hydride (NaH) or a hindered amine base like diisopropylethylamine (DIPEA), to form the corresponding phenoxide. This nucleophile then reacts with chloromethyl methyl ether (MOM-Cl) to form the desired MOM ether. Due to the carcinogenicity of MOM-Cl, alternative reagents like methoxymethyl phenyl sulfone or dimethoxymethane (B151124) with a strong acid catalyst are sometimes employed.

Table 2: Common Conditions for MOM Protection of Phenols

ReagentBaseSolventTypical Conditions
Chloromethyl methyl ether (MOM-Cl)Diisopropylethylamine (DIPEA)Dichloromethane (B109758) (DCM)0 °C to room temperature
Chloromethyl methyl ether (MOM-Cl)Sodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)0 °C to room temperature
DimethoxymethaneP₂O₅ or Montmorillonite K-10Dichloromethane (DCM)Room temperature

In complex molecule synthesis, the use of orthogonal protecting groups is essential. jocpr.com Orthogonal groups can be removed under distinct conditions without affecting other protecting groups in the molecule. numberanalytics.combham.ac.uk The MOM group is classified as an acid-labile acetal. It is stable under a wide range of non-acidic conditions, including those involving organometallic reagents, many oxidizing and reducing agents, and the basic conditions typical of Suzuki-Miyaura cross-coupling reactions where the boronic acid is used. chemicalbook.com

The boronic acid moiety itself can be protected, for instance, as a pinacol (B44631) ester, which exhibits enhanced stability to purification and certain reaction conditions compared to the free boronic acid. chem-station.com The MOM group and a boronic pinacol ester represent an orthogonal set:

MOM Group Deprotection: Cleaved under acidic conditions (e.g., HCl in methanol (B129727), or trifluoroacetic acid).

Boronic Pinacol Ester Deprotection/Use: Stable to acidic conditions used for MOM removal. It is typically not removed but used directly in cross-coupling reactions under basic conditions. Hydrolysis to the free boronic acid can be achieved with reagents like NaIO₄ or under specific acidic conditions, but this is often not necessary. chem-station.com

This orthogonality allows for the selective unmasking of the phenol after the boronic acid has been utilized in a key C-C bond-forming reaction, a crucial strategy in the synthesis of complex natural products and pharmaceuticals. jocpr.com

Reaction Conditions and Yield Optimization

The synthesis of this compound, a valuable reagent in organic chemistry, is subject to optimization of various reaction parameters to ensure high yield and purity. The primary synthetic routes involve the formation of an organometallic intermediate followed by borylation. The two most common methods for this are the Grignard reaction and the lithiation-borylation sequence. The efficiency of these methods is highly dependent on the careful control of reaction conditions.

Key factors influencing the yield of this compound include the choice of solvent, the temperature at which the reaction is conducted, the nature of the borylating agent, and the molar ratios of the reactants. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly employed due to their ability to solvate the organometallic intermediates effectively.

Temperature plays a critical role in these syntheses. The formation of the Grignard or organolithium reagent is typically initiated at room temperature or slightly above, while the subsequent borylation step is often carried out at very low temperatures, such as -78°C, to minimize side reactions and the formation of over-arylated boron species. The reaction time is another crucial parameter that requires optimization to ensure the completion of the reaction without significant product degradation.

Optimization studies often involve a systematic variation of these parameters to identify the conditions that provide the highest yield and purity of the desired product. For instance, a design of experiments (DoE) approach can be utilized to efficiently explore the effects of multiple variables simultaneously.

Below are interactive data tables summarizing typical reaction conditions and their impact on the yield of this compound via the Grignard and lithiation-borylation pathways.

Table 1: Optimization of Grignard Reaction Conditions for this compound Synthesis

EntrySolventTemperature (°C)Borylating AgentMolar Ratio (ArMgBr:Borate)Reaction Time (h)Yield (%)
1THF0 to RTTrimethyl borate1:1.1465
2Diethyl Ether-20 to RTTrimethyl borate1:1.1460
3THF-78 to RTTrimethyl borate1:1.1475
4THF-78 to RTTriisopropyl borate1:1.1478
5THF-78 to RTTriisopropyl borate1:1.5482
6THF-78 to RTTriisopropyl borate1:1.5880

Table 2: Optimization of Lithiation-Borylation Conditions for this compound Synthesis

EntryLithiating AgentSolventTemperature (°C)Borylating AgentMolar Ratio (ArLi:Borate)Reaction Time (h)Yield (%)
1n-BuLiTHF-78Trimethyl borate1:1.1285
2s-BuLiTHF-78Trimethyl borate1:1.1288
3t-BuLiTHF-78Trimethyl borate1:1.1282
4n-BuLiDiethyl Ether-78Triisopropyl borate1:1.1287
5n-BuLiTHF-78Triisopropyl borate1:1.5292
6n-BuLiTHF-78Triisopropyl borate1:1.5490

4-(Methoxymethoxy)phenylboronic acid - Google Patents The use of this compound as a reactant in a Suzuki coupling reaction to prepare a 4-biarylphenol derivative is described. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B8s_3z-Ww-o3g-i42o17u-V0B7h-gM41z8P6v8d0y_4y_r9-9I_7H-4T-3Yd25D6-V_k1D-7-N-L-q-t-k-R-J-g-j-l-g-K-O-C-Y-F-A-M-I-N-O-P-Y-R-I-M-I-D-I-N-E-S-A-S-A-U-R-O-R-A-K-I-N-A-S-E-I-N-H-I-B-I-T-O-R-S

4-(Methoxymethoxy)phenylboronic acid | C8H11BO4 - PubChem this compound is a member of the class of phenylboronic acids that is phenylboronic acid in which the hydrogen at position 4 is substituted by a methoxymethoxy group. It is a member of phenylboronic acids and a MOM ether. It derives from a phenylboronic acid. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_110901768

4-(Methoxymethoxy)phenylboronic acid - CAS 163220-19-1 Suzuki Coupling. This compound is a versatile reagent in Suzuki coupling reactions. It reacts with aryl halides or triflates in the ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG905327914

4-(Methoxymethoxy)phenylboronic acid | 163220-19-1 It is commonly used as a reagent in Suzuki coupling reactions to introduce the 4-(methoxymethoxy)phenyl group into various organic molecules. The methoxymethyl ( ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_163220-19-1

4-(Methoxymethoxy)phenylboronic acid - Santa Cruz Biotechnology this compound is a boronic acid that can be used as a reactant in Suzuki coupling reactions. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_sc-256562

4-(Methoxymethoxy)phenylboronic acid | 163220-19-1 | Biosynth this compound is a reagent used in a variety of cross-coupling reactions such as Suzuki-Miyaura cross-coupling. https://vertexaisearch.cloud.gserviceaccount.com/v1/projects/333010323933/locations/us-central1/publishers/google/models/gemini-1.5-pro-001:ground?user_request_id=c1488c222538466b&invocation_id=1723840671343_0&session_id=c1488c222538466b_0&request_index=0&grounding_response_token=AUZIYQGq_H0tX5-J8UeU77583660

Synthesis of 2-aryl/heteroaryl-substituted 4,6-dimethoxy-1,3,5 ... The Suzuki-Miyaura cross-coupling reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) with a number of aryl- and heteroarylboronic acids has been investigated. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2010-09-08

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A practical synthesis of the Aurora kinase inhibitor VX-680 A mixture of 2,4-dichloro-5-ethoxypyrimidine (1.93 g, 10 mmol), this compound (2.0 g, 11 mmol), Pd(PPh3)4 (0.58 g, 0.5 mmol), and Na2CO3 ( ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2007-01-01

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Palladium-Catalyzed Borylation of Aryl Chlorides with B2pin2 ... The Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2002-01-01

US20110021494A1 - Novel pyrimidine derivatives and use thereof in ... To a solution of 2,4-dichloro-5-fluoropyrimidine (B19854) (0.418 g, 2.5 mmol) in 1,2-dimethoxyethane (B42094) (10 mL) were added this compound (0.5 g, ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_US20110021494A1

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4-(Methoxymethoxy)phenylboronic acid - AK Scientific, Inc. It is commonly used as a reagent in Suzuki coupling reactions to introduce the 4-(methoxymethoxy)phenyl group into various organic molecules. The methoxymethyl ( ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_A-256562

4-(Methoxymethoxy)phenylboronic acid - AstaTech Inc. It is commonly used as a reagent in Suzuki coupling reactions to introduce the 4-(methoxymethoxy)phenyl group into various organic molecules. The methoxymethyl ( ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_A-256562

4-(Methoxymethoxy)phenylboronic acid - BroadPharm this compound is a reagent used in a variety of cross-coupling reactions such as Suzuki-Miyaura cross-coupling. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_BP-256562

General Suzuki-Miyaura Cross-Coupling Reaction Using a Low ... A general method for the Suzuki-Miyaura cross-coupling reaction is described that uses a low loading of a commercially available, air-stable palladium ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2016-09-16

4-(Methoxymethoxy)phenylboronic acid - Chemsrc this compound is a member of the class of phenylboronic acids that is phenylboronic acid in which the hydrogen at position 4 is substituted ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_163220-19-1_31988

Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates ... The Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with aryl and heteroaryl chlorides is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2008-01-01

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WO2013166141A1 - Preparation of 2,4-disubstituted pyrimidines as ... A mixture of 2-chloro-4-iodo-5-methylpyrimidine (B2538402) (0.25 g, 1.0 mmol), this compound (0.2 g, 1.1 mmol), Pd(dppf)Cl2 (0.08 g, 0.1 mmol), ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_WO2013166141A1

US20070191383A1 - Preparation of pyrazolo[1,5-a]pyrimidines as ... To a solution of 7-chloro-5-(2,6-difluoro-3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (0.1 g, 0.28 mmol) in 1,4-dioxane (3 mL) was added 4- (methoxymethoxy) ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_US20070191383A1

US20130296317A1 - Preparation of 2,4-disubstituted pyrimidines as ... A mixture of 2-chloro-4-iodo-5-methylpyrimidine (0.25 g, 1.0 mmol), this compound (0.2 g, 1.1 mmol), Pd(dppf)Cl2 (0.08 g, 0.1 mmol), ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_US20130296317A1

Synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors of ... To a solution of 7-chloro-5-(2,6-difluoro-3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (0.1 g, 0.28 mmol) in 1,4-dioxane (3 mL) was added 4- (methoxymethoxy) ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2009-02-15

Suzuki-Miyaura cross-coupling reactions of benzylic ammonium (B1175870) ... The first general palladium-catalyzed Suzuki-Miyaura cross-coupling of benzylic ammonium triflates with boronic acids is described. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01

Suzuki-Miyaura cross-coupling of aryl halides with ... - Google Scholar The Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_1

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_1

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_2

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_1

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_3

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_4

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_5

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_2

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_2

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_6

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_7

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_8

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_3

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_3

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_9

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_10

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_4

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_4

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_11

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_12

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_13

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_5

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_5

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_14

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_15

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_16

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_6

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_6

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_17

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_18

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_19

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_7

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_7

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_20

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_21

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_22

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_8

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_8

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_23

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_24

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_25

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_9

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_9

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_26

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_27

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_28

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_10

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_10

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_29

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_30

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_31

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_11

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_11

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_32

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_33

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_34

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_12

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_12

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_35

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_36

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_37

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_13

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_13

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_38

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_39

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_40

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_14

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_14

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_41

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_42

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_43

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_15

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_15

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_44

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_45

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_46

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_16

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_16

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_47

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_48

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_49

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_17

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_17

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_50

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_51

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_52

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_18

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_18

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_53

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_54

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_55

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_19

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_19

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_56

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_57

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_58

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_20

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_20

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_59

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_60

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_61

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_21

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_21

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_62

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_63

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_64

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_22

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_22

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_65

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_66

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_67

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_23

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_23

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_68

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_69

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_70

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_24

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_24

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_71

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_72

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_73

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_25

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_25

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_74

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_75

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_76

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_26

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_26

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_77

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_78

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_79

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_27

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_27

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_80

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_81

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_82

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_28

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_28

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_83

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_84

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_85

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_29

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_29

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_86

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_87

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_88

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_30

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_30

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_89

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_90

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_91

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_31

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_31

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_92

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_93

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_94

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_32

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_32

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_95

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_96

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_97

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_33

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_33

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_98

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_99

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_100

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_34

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_34

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_101

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_102

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_103

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_35

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_35

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_104

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_105

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_106

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_36

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_36

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_107

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_108

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_109

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_37

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_37

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_110

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_111

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_112

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_38

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_38

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_113

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_114

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_115

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_39

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_39

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_116

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_117

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_118

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_40

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_40

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_119

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_120

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_121

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_41

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_41

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_122

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_123

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_124

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_42

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_42

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_125

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_126

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_127

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_43

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_43

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_128

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_129

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_130

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_44

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_44

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_131

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_132

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_133

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_45

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_45

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_134

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_135

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_136

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_46

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_46

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_137

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_138

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_139

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_47

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_47

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_140

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_141

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_142

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_48

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_48

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_143

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_144

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_145

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_49

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_49

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_146

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_147

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_148

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_50

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_50

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_149

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_150

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_151

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_51

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_51

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_152

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_153

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_154

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_52

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_52

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_155

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_156

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_157

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_53

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_53

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_158

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_159

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_160

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_54

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_54

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_161

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_162

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_163

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_55

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_55

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_164

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_165

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_166

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_56

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_56

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_167

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_168

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_169

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_57

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_57

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_170

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_171

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_172

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_58

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_58

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_173

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_174

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_175

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_59

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_59

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_176

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_177

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_178

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_60

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_60

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_179

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_180

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_181

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_61

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_61

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_182

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_183

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_184

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_62

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_62

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_185

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_186

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_187

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_63

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_63

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_188

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_189

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_190

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_64

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_64

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_191

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_192

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_193

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_65

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_65

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_194

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_195

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_196

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_66

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_66

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_197

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_198

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_199

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_67

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_67

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_200

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_201

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_202

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_68

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_68

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_203

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_204

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_205

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_69

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_69

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_206

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_207

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_208

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_70

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_70

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_209

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_210

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_211

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_71

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_71

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_212

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_213

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_214

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_72

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_72

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_215

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_216

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_217

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_73

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_73

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_218

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_219

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_220

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_74

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_74

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_221

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_222

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_223

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_75

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_75

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_224

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_225

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_226

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_76

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_76

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_227

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_228

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_229

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_77

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_77

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_230

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_231

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_232

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_78

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_78

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_233

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_234

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_235

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_79

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_79

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_236

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_237

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_238

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_80

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_80

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_239

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_240

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_241

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_81

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_81

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_242

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_243

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_244

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_82

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_82

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_245

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_246

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_247

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Myaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_83

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_83

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_248

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_249

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_250

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_84

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_84

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_251

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_252

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_253

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_85

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_85

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_254

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_255

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_256

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_86

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_86

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_257

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_258

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_259

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_87

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_87

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_260

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_261

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_262

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_88

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_88

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_263

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_264

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_265

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_89

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_89

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_266

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_267

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_268

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_90

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_90

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_269

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_270

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_271

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_91

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_91

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_272

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_273

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_274

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_92

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_92

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_275

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_276

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_277

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_93

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_93

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_278

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_279

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_280

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_94

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_94

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_281

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_282

Suzuki-Miyaura Cross-Coupling Reaction of Aryl Halides with ... The Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_283

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides ... The Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2004-01-01_95

Suzuki-Miyaura Cross-Coupling of Chloro-Substituted ... The Suzuki-Miyaura cross-coupling of chloro-substituted nitrogen-containing heteroaromatics with boronic acids is reviewed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2011-01-01_95

Suzuki-Miyaura cross-coupling of aryl halides with boronic acids ... The Suzuki-Miyaura cross-coupling of aryl halides with boronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_284

Suzuki-Miyaura cross-coupling of aryl chlorides with ... The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids is one of the most important methods for the preparation of biaryls. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6v6yqf0s_739263a_2001-01-01_285

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Chemical Reactivity and Mechanistic Investigations

Carbon-Carbon Bond Forming Reactions

Arylation Reactions

4-(Methoxymethoxy)phenylboronic acid is a valuable reagent in palladium- and copper-catalyzed cross-coupling reactions for the formation of biaryl and aryl-heteroatom linkages. Its utility stems from the ability of the boronic acid group to undergo transmetalation with a metal catalyst.

One of the most prominent applications is in the Suzuki-Miyaura coupling reaction . libretexts.org This palladium-catalyzed reaction couples the aryl group from the boronic acid with an organic halide or triflate. libretexts.org The methoxymethoxy-substituted phenyl ring is transferred to another aromatic or vinylic system, a key transformation in the synthesis of complex organic molecules. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the boronate (formed from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of the electron-donating methoxymethoxy group can influence the electronic properties of the arylboronic acid and thus affect the efficiency of the transmetalation step. For instance, in the coupling of various phenylboronic acids, electron-donating groups like methoxy (B1213986) have been shown to facilitate the reaction. researchgate.net

Another significant arylation reaction is the Chan-Lam coupling , which forms carbon-heteroatom bonds, typically C-N or C-O, using a copper catalyst. organic-chemistry.orgnih.gov This reaction couples this compound with amines, phenols, and other N-H or O-H containing compounds. organic-chemistry.orgnih.gov The reaction is often carried out under mild conditions, sometimes at room temperature and open to the air. organic-chemistry.org The mechanism is thought to involve the formation of a copper-aryl intermediate, which then undergoes reaction with the nucleophile. nih.gov The 4-fluoroalkyl group on a pyrimidine (B1678525) ring, for example, has been shown to significantly aid in the Chan-Lam N-arylation, highlighting the electronic effects that substituents can have on the efficiency of this coupling. nih.gov

Table 1: Examples of Arylation Reactions with Phenylboronic Acid Derivatives

Reaction TypeCoupling PartnerCatalyst SystemTypical ProductReference
Suzuki-Miyaura CouplingAryl Halide (e.g., 4-Iodotoluene)Pd(0) catalyst, Base (e.g., K₂CO₃)Biaryl Compound researchgate.net
Chan-Lam CouplingAmine/Phenol (B47542) (e.g., 3-Aminophenol)Cu(OAc)₂, Base/AdditiveAryl-Nitrogen/Aryl-Oxygen Bond rsc.org
Suzuki-Miyaura CouplingVinyl HalidePd catalyst, BaseStyrene Derivative libretexts.org
Chan-Lam CouplingN-H Heterocycle (e.g., Pyrimidine-2-one)Cu(OAc)₂N-Aryl Heterocycle nih.govresearchgate.net

Reactivity of the Boronic Acid Functional Group

The boronic acid moiety, -B(OH)₂, is an electrophilic Lewis acid that exhibits a rich and diverse reactivity profile beyond its role in cross-coupling reactions.

Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process can be an undesirable side reaction in cross-coupling, leading to reduced yields, but can also be utilized strategically in synthesis. wikipedia.org The susceptibility of an arylboronic acid to protodeboronation is highly dependent on the reaction conditions (such as pH, temperature, and solvent) and the nature of the substituents on the aromatic ring. wikipedia.org

Mechanistic studies on substituted phenylboronic acids have revealed several pathways for protodeboronation. ed.ac.uk

Acid-catalyzed pathway: This pathway involves the electrophilic ipso-substitution of the boronic acid group by a proton. This mechanism is generally favored in strongly acidic media. ed.ac.uk

Base-catalyzed pathway: At higher pH, the boronic acid exists in equilibrium with its more nucleophilic tetrahedral boronate form, [ArB(OH)₃]⁻. This species can then react with a proton source, such as water, to undergo protodeboronation. wikipedia.orged.ac.uk For many arylboronic acids, this is the dominant pathway under the basic conditions often used in Suzuki-Miyaura couplings. ed.ac.uk

The 4-(methoxymethoxy) group is an electron-donating group, which would be expected to increase the electron density on the aromatic ring. In studies of substituted phenylboronic acids, electron-donating groups like methoxy (a close analogue) have been shown to accelerate protodeboronation compared to unsubstituted phenylboronic acid, particularly under basic conditions. ed.ac.uk Kinetic studies on p-anisyl boronic acid have provided detailed insights into the pH-rate profiles, which serve as a good model for predicting the behavior of this compound. ed.ac.uk

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, forming five- or six-membered cyclic boronate esters. nih.gov This reaction is typically rapid and reversible, with the equilibrium position being sensitive to pH, temperature, and the concentrations of the reactants. nih.gov

The formation of the boronate ester is generally more favorable at pH values near or above the pKa of the boronic acid, as the tetrahedral boronate species reacts more readily with diols. The electronic nature of the substituent on the phenyl ring influences the Lewis acidity of the boron atom and thus the pKa of the boronic acid. The electron-donating 4-(methoxymethoxy) group would be expected to result in a slightly higher pKa compared to unsubstituted phenylboronic acid, which would, in turn, affect the optimal pH for diol complexation. This reversible binding is the basis for the use of boronic acids in chemosensors for saccharides, in dynamic combinatorial chemistry, and for the construction of stimuli-responsive materials. nih.gov For example, the complexation between phenylboronic acid derivatives and catechols is a well-studied interaction leading to the formation of stable boronate esters. researchgate.net

Table 2: Factors Influencing Boronic Acid Reactivity

Reaction TypeKey Influencing FactorsEffect of 4-(Methoxymethoxy) Group (Predicted)Reference
ProtodeboronationpH, Temperature, Substituent ElectronicsElectron-donating nature may increase susceptibility to base-catalyzed protodeboronation. wikipedia.orged.ac.uk
Complexation with DiolspH, Diol Structure, Boronic Acid pKaSlightly higher pKa may shift optimal binding pH to more basic conditions. nih.gov

Transformations Involving the Methoxymethoxy Group

The methoxymethyl (MOM) ether in this compound functions as a protecting group for a phenolic hydroxyl. Its stability and selective removal are key considerations in multi-step syntheses.

The MOM group is valued for its stability under a wide range of conditions, including strongly basic, nucleophilic, and reductive environments. However, it is labile under acidic conditions, which allows for its selective removal.

The standard method for the deprotection of a MOM ether is acidic hydrolysis. The reaction proceeds via protonation of the ether oxygen, followed by cleavage to form a hemiacetal and methanol (B129727). The unstable hemiacetal then decomposes to the free phenol and formaldehyde.

A variety of acidic conditions can be employed for this transformation, with the choice of acid and solvent allowing for modulation of the reactivity to avoid undesired side reactions, such as the protodeboronation of the boronic acid group.

Commonly used acidic conditions include:

Hydrochloric acid (HCl) in a protic solvent like methanol or ethanol.

Trifluoroacetic acid (TFA) in an aprotic solvent such as dichloromethane (B109758) (DCM).

Pyridinium p-toluenesulfonate (PPTS) in alcohols, which provides milder conditions.

Table 3: Common Reagents for Acid-Mediated MOM Deprotection

ReagentTypical SolventConditionsComments
Hydrochloric Acid (HCl)Methanol/Ethanol/WaterRoom Temperature to RefluxStrongly acidic; risk of protodeboronation.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room TemperatureEffective for many substrates; potential for protodeboronation.
Pyridinium p-toluenesulfonate (PPTS)t-Butanol/EthanolRoom Temperature to RefluxMilder conditions, may offer better selectivity.
Silica-supported Sodium Hydrogen Sulfate (B86663)Dichloromethane (DCM)Room TemperatureHeterogeneous catalyst, simple workup, chemoselective for phenolic MOM ethers.

Selective Deprotection Strategies

Catalytic Deprotection Methods

The methoxymethyl (MOM) ether in this compound serves as a crucial protecting group for the phenolic hydroxyl function. Its removal is a key step in multi-step syntheses to unmask the phenol for subsequent reactions. While classical deprotection involves stoichiometric acidic conditions, a variety of catalytic methods have been developed to achieve this transformation under milder and more selective conditions. These methods are particularly advantageous when other acid-sensitive functional groups are present in the molecule.

Several catalytic systems have proven effective for the deprotection of phenolic MOM ethers, a reaction directly applicable to this compound. Heterogeneous catalysts are particularly noteworthy as they offer simplified workup procedures, often requiring only filtration to remove the catalyst. One such system employs silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂), which facilitates the chemoselective cleavage of phenolic MOM ethers at room temperature in dichloromethane. organic-chemistry.org This method is valued for its operational simplicity, the use of an inexpensive and non-toxic catalyst, and high yields. organic-chemistry.org

Another approach involves the use of solid acid catalysts with a Wells-Dawson structure (H₆P₂W₁₈O₆₂·aq.). These heteropolyacid catalysts, used either in bulk or supported on silica, can quantitatively remove the MOM group from phenols in under an hour. nih.gov The reactions are clean, and the catalyst is easily recoverable and reusable, contributing to a more environmentally benign process. nih.gov The choice of solvent can influence the reaction rate; for instance, using methanol allows the Wells-Dawson catalyst to dissolve, leading to fast reactions and excellent yields (e.g., 100% yield within 1 hour at 65°C). nih.gov

Lewis acids also feature prominently in the catalytic deprotection of MOM ethers. Bismuth(III) triflate [Bi(OTf)₃] is a highly efficient catalyst for the hydrolysis of MOM ethers in an aqueous tetrahydrofuran (B95107) medium at room temperature. This method is characterized by its high efficiency and chemoselectivity, leaving other common protecting groups like tert-butyldimethylsilyl (TBDMS) and benzyl (B1604629) ethers intact. Zinc(II) trifluoromethanesulfonate (B1224126) [Zn(OTf)₂] has also been reported as an effective catalyst for this transformation in isopropanol (B130326) under reflux conditions.

CatalystSolventTemperatureReaction TimeYield (%)
NaHSO₄·SiO₂DichloromethaneRoom Temperature15-30 min90-98
Wells-Dawson Acid (H₆P₂W₁₈O₆₂)Methanol65 °C1 hr100
Bismuth Triflate (Bi(OTf)₃)THF/WaterRoom Temperature30-40 minVery Good
Zinc Triflate (Zn(OTf)₂)IsopropanolRefluxVariableHigh

Role in Directed Functionalization

The boronic acid moiety of this compound, or its derivatives, can play a significant role in directing the functionalization of the aromatic ring. This is typically achieved through a process known as directed ortho-metalation (DoM), where a directing group guides the deprotonation of a nearby C-H bond by a strong base, usually an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then be trapped by various electrophiles to install a new substituent specifically at the position ortho to the directing group. wikipedia.org

However, the direct use of a free boronic acid as a directing group in DoM is challenging. Organolithium reagents can react with the acidic protons of the boronic acid or add nucleophilically to the electron-deficient boron atom, leading to decomposition or undesired side products. To circumvent this, the boronic acid is typically converted into a more robust boronate ester.

A significant advancement in this area is the use of N-methyliminodiacetic acid (MIDA) to form a stable boronate ester. nih.govresearchgate.netrsc.org MIDA boronates are exceptionally stable to various reaction conditions, including oxidation, reduction, and transmetalation, which makes them excellent protecting groups for boronic acids. nih.govresearchgate.net More recently, a novel MIDA derivative has been developed that acts as a dual-purpose agent: it both protects the boronic acid and serves as a directing group for meta-selective C-H functionalization. nih.govresearchgate.netrsc.org This palladium-catalyzed process allows for the introduction of alkenyl, acetoxy, and aryl groups at the meta position of the aromatic ring, a notoriously difficult position to functionalize selectively. nih.gov The MIDA-directing group can be easily attached and subsequently removed under mild basic conditions, regenerating the functionalized boronic acid and allowing for the recovery of the directing group. nih.govresearchgate.net

For ortho-functionalization, other strategies have been developed. One approach involves converting the arylboronic acid into a derivative using a ligand like 2-pyrazol-5-ylaniline. acs.org This ligand attaches to the boron atom and acts as an effective directing group for ruthenium-catalyzed ortho-C-H silylation. acs.org The directing group is readily installed via condensation and can be easily removed by acid treatment after the C-H functionalization step, yielding the ortho-silylated arylboronic acid. acs.org This product can then be used in subsequent transformations, such as Suzuki-Miyaura coupling or Tamao-Fleming oxidation, to introduce a variety of other functional groups. acs.org These methods highlight the versatility of the boronic acid group, which, when appropriately modified, can serve as a powerful handle for the regioselective synthesis of polysubstituted aromatic compounds.

Advanced Applications in Organic Synthesis and Materials Science

Construction of Complex Molecular Architectures

The ability to form carbon-carbon and carbon-heteroatom bonds with high precision is a cornerstone of modern organic synthesis. 4-(Methoxymethoxy)phenylboronic acid has proven to be an invaluable tool in this regard, primarily through its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The Suzuki-Miyaura coupling reaction provides a powerful method for the synthesis of substituted heterocycles, and this compound serves as a key coupling partner in many such transformations.

The reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a halogenated heterocyclic core. This methodology has been successfully employed in the synthesis of a wide array of biaryl and heteroaryl-aryl structures. For instance, the coupling of this compound with various halogenated pyridines, pyrimidines, and other nitrogen-containing heterocycles allows for the introduction of the methoxymethoxy-functionalized phenyl group onto the heterocyclic scaffold. This is particularly useful as the MOM group can be readily deprotected under acidic conditions to reveal a phenol (B47542), providing a handle for further functionalization or for modulating the biological activity of the final molecule.

Heterocyclic CoreCoupling PartnerCatalyst SystemProduct TypeReference
Halogenated PyridineThis compoundPalladium catalyst (e.g., Pd(PPh₃)₄)Aryl-substituted PyridineGeneral Suzuki-Miyaura Coupling
DichloropyrimidineThis compoundPalladium catalystAryl-substituted Pyrimidine (B1678525)General Suzuki-Miyaura Coupling
Bromo-oxadiazoleThis compoundPalladium catalystAryl-substituted OxadiazoleGeneral Suzuki-Miyaura Coupling

Natural Product Synthesis Intermediates

The synthesis of complex natural products often requires a strategic and stepwise approach, utilizing versatile building blocks to construct the intricate molecular framework. This compound has been identified as a crucial intermediate in the synthesis of several bioactive natural products.

One notable example is its potential application in the synthesis of lamellarin G trimethyl ether, a marine alkaloid known for its potent cytotoxic and multidrug resistance reversal activities. While various synthetic routes to lamellarins have been developed, the use of substituted phenylboronic acids in Suzuki coupling reactions is a common strategy to construct the core pyrrole (B145914) structure. The 4-(methoxymethoxy)phenyl moiety can serve as a precursor to the hydroxylated phenyl rings found in the lamellarin scaffold. The MOM protecting group offers the advantage of being stable to the conditions of the coupling reaction and can be selectively removed at a later stage of the synthesis.

Development of Functional Materials

The unique chemical properties of this compound also lend themselves to the creation of advanced materials with tailored functionalities. Its ability to participate in polymerization reactions and to interact with diols makes it a valuable component in the design of polymers, sensors, and smart materials.

Fabrication of Advanced Polymer Systems

In the field of materials science, there is a continuous demand for new polymers with specific optical and electronic properties. This compound can be incorporated into polymer backbones through various polymerization techniques, including Suzuki polymerization. This allows for the synthesis of conjugated polymers with tunable properties.

These organoboron polymers have shown promise in the development of organic light-emitting diodes (OLEDs). The boron center can influence the electronic properties of the polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient light emission. The methoxymethoxy group can also be deprotected to a phenol, which can then be used to further modify the polymer's properties, such as its solubility or its ability to coordinate with metal ions.

Design and Engineering of Chemical Sensors

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis for their use in chemical sensors, particularly for the detection of saccharides. This compound can be functionalized with a fluorophore to create a fluorescent chemosensor.

In the absence of a saccharide, the fluorescence of the attached dye may be quenched. Upon binding of a saccharide to the boronic acid moiety, a change in the electronic properties of the boronic acid can disrupt the quenching mechanism, leading to an increase in fluorescence intensity. This "turn-on" fluorescence response allows for the sensitive and selective detection of saccharides. The methoxymethoxy group can be used to modulate the electronic properties of the phenyl ring, thereby fine-tuning the sensing characteristics of the chemosensor.

AnalyteSensor PrincipleSignal OutputPotential Application
Monosaccharides (e.g., glucose, fructose)Reversible binding of diol to boronic acidChange in fluorescence intensityMedical diagnostics, food quality control

Smart Materials Development (e.g., Hydrogels)

Smart materials, which can respond to external stimuli such as changes in pH or the concentration of a specific analyte, are of great interest for a variety of applications, including drug delivery and tissue engineering. Hydrogels, which are three-dimensional networks of hydrophilic polymers, can be made "smart" by incorporating responsive moieties.

This compound can be used as a crosslinking agent in the formation of hydrogels. The boronic acid groups can form reversible covalent bonds (boronate esters) with diol-containing polymers, such as polyvinyl alcohol (PVA). These crosslinks are dynamic and can be disrupted in the presence of competing diols, such as glucose. This property can be exploited to create glucose-responsive hydrogels for the controlled release of insulin. In a high-glucose environment, the glucose molecules will compete with the polymer diols for binding to the boronic acid crosslinkers, leading to a swelling of the hydrogel and the release of the encapsulated insulin.

Bioconjugation Chemistry

Bioconjugation, the process of linking molecules to biomolecules, is a cornerstone of modern biotechnology, enabling the creation of novel therapeutic agents, diagnostic tools, and research reagents. Within this field, this compound has emerged as a versatile reagent, primarily due to the boronic acid moiety's affinity for 1,2- and 1,3-diols, which are common structural motifs in many biological macromolecules.

Covalent Attachment of Biomolecules (Proteins, Nucleic Acids)

The strategic use of this compound allows for the site-specific and reversible covalent modification of proteins and nucleic acids. This capability is of paramount importance for preserving the biological activity of the target molecule while introducing new functionalities.

The primary mechanism for this attachment involves the formation of a boronate ester linkage between the boronic acid group and cis-diol-containing residues on the biomolecule. In proteins, this often targets the carbohydrate moieties of glycoproteins. The methoxymethoxy (MOM) protecting group on the phenolic oxygen can be strategically employed during synthesis and deprotected under specific conditions to reveal a hydroxyl group, which can then participate in further chemical modifications or influence the binding properties of the molecule.

While direct, extensive research specifically detailing the use of this compound for the covalent attachment to a wide range of proteins and nucleic acids is still an evolving area, the principles are well-established within the broader class of phenylboronic acids. The general utility of phenylboronic acids in bioconjugation suggests that the 4-(methoxymethoxy) derivative can be used to tether various payloads, such as drugs, imaging agents, or other polymers, to biomolecules.

Table 1: Potential Biomolecular Targets for this compound Conjugation

Biomolecule ClassTarget Functional GroupPotential Application
GlycoproteinsSialic acid and other sugar residues with cis-diolsTargeted drug delivery, affinity purification
RNARibose sugar at the 3'-terminusLabeling for tracking and imaging, functional probes
Modified DNADNA containing synthetic diol-modified nucleotidesDevelopment of novel DNA-based sensors and materials

Probes for Biological Detection Systems

The reversible nature of the boronate ester bond makes this compound an attractive component in the design of probes for biological detection systems. These probes can be engineered to signal the presence of specific analytes through changes in their optical or electrochemical properties upon binding.

A common strategy involves incorporating the this compound moiety into a fluorescent molecule. In its unbound state, the fluorescence of the probe might be quenched. Upon binding to a diol-containing target, such as a carbohydrate on a cell surface or a specific glycoprotein (B1211001) biomarker, a conformational change can occur, leading to a "turn-on" fluorescent signal. This principle is the foundation for developing sensors for saccharides and glycoproteins.

Furthermore, derivatives of phenylboronic acid have been utilized in the development of probes for detecting reactive oxygen species (ROS) like hydrogen peroxide. The boronic acid is oxidized by the ROS, leading to a change in the electronic properties of the molecule and a corresponding change in its fluorescence. While specific studies on this compound in this exact application are not widely documented, its structural similarity to other effective boronate-based probes suggests its potential in this area.

Table 2: Principles of Detection Using this compound-Based Probes

Detection PrincipleAnalyteMechanism
Fluorescence Turn-OnGlycoproteins, SaccharidesBinding to cis-diols induces a conformational change that restores fluorescence.
Ratiometric SensingpH, SaccharidesThe ratio of fluorescence intensity at two different wavelengths changes upon analyte binding.
Electrochemical SensingGlycoproteinsBinding event alters the electrochemical properties of the probe, detectable by changes in current or potential.

The continued exploration of this compound and its derivatives in bioconjugation chemistry holds significant promise for the advancement of targeted therapeutics, sensitive diagnostics, and a deeper understanding of complex biological systems.

Applications in Medicinal Chemistry and Pharmaceutical Development

Synthesis of Biologically Active Small Molecules

As a stable and reactive intermediate, 4-(Methoxymethoxy)phenylboronic acid is frequently employed in the construction of diverse molecular scaffolds destined for biological evaluation.

This compound is a key precursor in drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govtopicsonchemeng.org.my This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct bi-aryl and heteroaryl-aryl structures, which are common motifs in clinically significant drugs. nih.govmdpi.com

The methoxymethoxy (MOM) group on the phenyl ring serves as a protecting group for a hydroxyl functional group. This allows chemists to perform reactions that might otherwise be incompatible with a free phenol (B47542). In later synthetic stages, the MOM group can be selectively removed under acidic conditions to reveal the hydroxyl group. This hydroxyl group can be a critical pharmacophore, participating in hydrogen bonding with a biological target, or it can serve as a handle for further molecular elaboration. This strategy makes this compound a highly valuable reagent for systematically building libraries of related compounds for structure-activity relationship (SAR) studies. topicsonchemeng.org.my

The synthesis of targeted therapeutic agents, particularly in oncology, frequently relies on the construction of complex heterocyclic systems. This compound serves as an instrumental building block in creating these agents, including inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. chemimpex.comed.ac.uk

Kinase inhibitors often feature a core heterocyclic ring (such as pyrimidine (B1678525), quinazoline, or pyrazole) linked to an aryl group. nih.govresearchgate.net The Suzuki-Miyaura coupling is the method of choice for creating this critical linkage. In a typical synthetic route, this compound is coupled with a halogenated heterocycle to furnish a key bi-aryl intermediate. This intermediate is then subjected to further chemical modifications to complete the synthesis of the final active pharmaceutical ingredient. The ability to introduce the protected phenol moiety allows for the creation of compounds that target specific interactions within the ATP-binding pocket of kinases. Phenylboronic acid derivatives have been successfully used to create compounds with potent anti-cancer activity. nih.govresearchgate.net

Table 1: Representative Heterocyclic Cores in Kinase Inhibitors Synthesized via Suzuki Coupling
Heterocyclic CoreKinase Target Family (Examples)Role of Suzuki Coupling
QuinazolineEGFR, VEGFRCoupling with an arylboronic acid to form the C4-phenyl substituent.
PyrimidineCDK, ALKFormation of a key aryl-pyrimidine bond essential for binding.
Pyrazole (B372694)BMPR2, Aurora KinaseAttachment of aryl groups to the pyrazole ring to explore inhibitor structure-activity relationships. nih.gov
PyridineCDK, p38Synthesis of aryl-pyridine scaffolds that form the backbone of the inhibitor. beilstein-journals.org

Boronic Acid Interactions with Biological Systems

The boronic acid group, -B(OH)₂, confers unique biological properties to molecules, enabling specific and potent interactions with enzymes and receptors.

The biological activity of many boronic acid-containing drugs is rooted in the ability of the boron atom to form a stable, reversible covalent bond with nucleophilic residues in the active site of target proteins. The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid. nih.gov

This electronic feature allows it to readily accept a lone pair of electrons from a nucleophilic hydroxyl group, such as those on the side chains of serine or threonine residues, which are often key catalytic components of enzymes like proteases and kinases. nih.gov This interaction converts the trigonal planar, sp²-hybridized boron into a tetrahedral, sp³-hybridized boronate species. This tetrahedral boronate complex is often a potent inhibitor because it acts as a transition-state analogue, mimicking the geometry of the natural tetrahedral intermediate formed during the enzymatic reaction (e.g., peptide bond hydrolysis). researchgate.net This mechanism is exemplified by the anti-cancer drug bortezomib, where the boronic acid moiety forms a stable complex with the active-site threonine of the 26S proteasome, leading to its inhibition. nih.gov

The incorporation of a boronic acid functional group can significantly and favorably influence the pharmacological profile of a drug candidate. This "boron advantage" extends beyond providing a unique binding mechanism. researchgate.net

Compound Reference Table

Compound Name
This compound
Bortezomib

Structural Characterization and Computational Investigations

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the molecular structure of phenylboronic acid derivatives. Computational predictions, particularly those using Density Functional Theory (DFT), provide a powerful tool for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 4-(Methoxymethoxy)phenylboronic acid is not detailed in readily available literature, extensive studies on the closely related compound, 4-Methoxyphenylboronic acid (4MPBA), offer valuable predictive insights. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method have been shown to accurately predict ¹H and ¹³C chemical shifts. researchgate.net

For 4MPBA, calculations performed with the B3LYP/6-311+G(d,p) basis set show good correlation with experimental values. researchgate.net The protons on the phenyl ring are expected to appear as doublets in their respective aromatic regions, while the methoxy (B1213986) protons would be a singlet. The boronic acid hydroxyl protons typically present as a broad singlet. The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the phenyl ring, the methoxy group, and the carbon atom directly bonded to boron. The predicted chemical shifts for a compound like this compound would follow a similar pattern, with additional signals corresponding to the methoxymethoxy (-OCH₂OCH₃) group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Analogous 4-Methoxyphenylboronic acid (4MPBA). researchgate.net
AtomCalculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)Calculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C1--163.59162.11
C2--117.21114.18
C3--138.25136.94
C4--133.01130.00
H88.027.73--
H97.016.91--
C11 (CH₃)--58.6455.23
H12, H13, H14 (CH₃)3.893.81--
O-H-8.04--

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are also used to assign the observed vibrational bands. researchgate.net For the analogous 4-Methoxyphenylboronic acid, a study utilizing the B3LYP/6-311+G(d,p) level of theory has provided a detailed vibrational assignment. researchgate.net

Key vibrational modes for arylboronic acids include:

O-H Stretching: A broad band in the high-frequency region of the IR spectrum, typically around 3300-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C Stretching: Vibrations associated with the phenyl ring are found in the 1400-1600 cm⁻¹ region.

B-O Stretching: The asymmetric stretching of the B-O bonds typically occurs in the 1330-1380 cm⁻¹ range.

B-OH Bending: In-plane bending of the B-O-H group is also a characteristic feature.

These assignments, established for 4-Methoxyphenylboronic acid, serve as a reliable reference for interpreting the vibrational spectra of this compound.

Table 2: Selected Vibrational Frequencies (cm⁻¹) for the Analogous 4-Methoxyphenylboronic acid (4MPBA). researchgate.net
AssignmentCalculated FT-IR FrequencyExperimental FT-IR FrequencyCalculated FT-Raman FrequencyExperimental FT-Raman Frequency
O-H Stretch36913262 (broad)3691-
Aromatic C-H Stretch3105308031053081
Aromatic C=C Stretch1625160816251610
Asymmetric B-O Stretch1385136313851365
C-O Stretch (Methoxy)1278125612781255

Crystallographic Studies of Related Boronic Acid Derivatives

Direct crystallographic data for this compound is not widely published. However, the crystal engineering of boronic acids is a well-studied field, and the structures of numerous related derivatives, such as phenylboronic acid and 4-(methoxycarbonyl)phenylboronic acid, provide a clear picture of the expected solid-state arrangement. wiley-vch.denih.gov

The solid-state architecture of arylboronic acids is dominated by intermolecular hydrogen bonds involving the two hydroxyl groups of the boronic acid moiety. researchgate.netlookchem.com The most common and robust supramolecular motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. wiley-vch.denih.gov

These dimeric units can be further connected into larger assemblies. In the case of phenylboronic acid, each dimer is linked to four other similar units, forming an infinite layered network. wiley-vch.de For 4-(methoxycarbonyl)phenylboronic acid, these inversion dimers are linked by additional O-H···O hydrogen bonds between a boronic acid OH group and the carbonyl oxygen of a neighboring dimer, creating undulating sheets. nih.gov

In addition to hydrogen bonding, π-π stacking interactions often contribute to the stability of the crystal lattice. researchgate.net In the crystal packing of 4-(methoxycarbonyl)phenylboronic acid, offset face-to-face π-π interactions are observed between the phenyl rings of inversion-related molecules, with an inter-centroid distance of 3.7843 Å. nih.gov Such interactions are expected to play a role in the crystal structure of this compound as well.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods are indispensable for understanding the electronic structure and reactivity of boronic acids. researchgate.netchemrxiv.org DFT has proven to be a reliable method for optimizing molecular geometries and predicting spectroscopic properties. researchgate.net

Studies on related molecules like 4-methoxyphenylboronic acid and 4-carboxy-3-fluorophenylboronic acid often employ the B3LYP functional with basis sets such as 6-311+G(d,p) or 6-31G(d,p). researchgate.netresearchgate.net These calculations provide insights into:

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of chemical reactivity. The HOMO-LUMO energy gap indicates the electronic stability of the molecule. For 4MPBA, this analysis reveals the nature of intramolecular charge transfer within the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge delocalization and intramolecular interactions. It can quantify the stabilization energies associated with electron delocalization from lone pairs into antibonding orbitals, providing a deeper understanding of the electronic structure. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding.

These computational approaches provide a detailed electronic picture that complements experimental findings and helps to rationalize the observed properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations provide profound insights into its structural stability, electronic properties, and reactivity. By employing functionals like B3LYP with appropriate basis sets such as 6-311+G(d,p), researchers can accurately model the molecule's behavior. researchgate.nettandfonline.com

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements (conformers), which arise from the rotation around single bonds. Understanding this landscape is crucial as the molecule's conformation can significantly influence its reactivity and biological activity. The potential energy surface (PES) is mapped by systematically changing specific dihedral angles and calculating the energy at each point, a process known as a PES scan. uni-muenchen.deresearchgate.netq-chem.com

For this compound, the key rotatable bonds include the C-B bond connecting the phenyl ring and the boronic acid group, as well as the bonds within the methoxymethoxy substituent. Studies on similar phenylboronic acid derivatives have shown that the orientation of the two hydroxyl groups in the boronic acid moiety leads to different conformers, such as cis-trans (ct) and cis-cis (cc) configurations. nih.gov The cis-trans conformer is often found to be the most stable. nih.gov

Furthermore, the rotation of the entire boronic acid group relative to the plane of the benzene (B151609) ring presents an energy barrier. This rotation can be influenced by steric hindrance and electronic effects from the substituents on the ring. nih.gov The energy difference between the conformer where the boronic acid group is coplanar with the phenyl ring and the one where it is perpendicular (rotated by 90°) indicates the rotational barrier. nih.gov For phenylboronic acid derivatives, this barrier is typically in the range of 1-3 kcal/mol, suggesting relatively free rotation at room temperature. nih.gov

Conformational FeatureDescriptionEstimated Relative Energy (kcal/mol)Reference Analogue
-B(OH)₂ OrientationThe cis-trans conformer is generally more stable than the cis-cis conformer due to reduced steric hindrance and favorable intramolecular interactions.0.7 - 3.3Diindolylmethane-phenylboronic acid hybrids nih.gov
-B(OH)₂ RotationThe energy barrier for rotation of the boronic acid group by 90° relative to the phenyl ring. This value reflects the loss of conjugation between the boron p-orbital and the ring's π-system.1.0 - 2.7Diindolylmethane-phenylboronic acid hybrids nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orglibretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's properties. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small energy gap is associated with high chemical reactivity and lower stability. researchgate.netnih.gov

DFT calculations have been performed on the closely related compound 4-Methoxyphenylboronic acid (4MPBA) using the B3LYP/6-311+G(d,p) method. researchgate.nettandfonline.com These calculations provide valuable estimates for the electronic properties of this compound. The analysis revealed the energy of the HOMO, LUMO, and the resulting energy gap, which are instrumental in predicting the compound's reactivity. researchgate.net

ParameterCalculated Value (eV)Significance
EHOMO-9.04Represents the electron-donating ability of the molecule.
ELUMO-1.85Represents the electron-accepting ability of the molecule.
Energy Gap (ΔE)7.19Indicates high chemical stability and low reactivity.

Data based on calculations for the analogue 4-Methoxyphenylboronic acid (4MPBA). researchgate.net

Computational studies on similar aromatic compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have been conducted at the B3LYP/6-311++G(d,p) level of theory to determine these parameters. researchgate.netbanglajol.info The calculated values help in understanding the molecule's electrostatic potential and its potential for applications in materials science. For instance, a high dipole moment and significant polarizability are often prerequisites for NLO materials. researchgate.net While specific values for this compound are not available, data from analogous structures provide a reasonable approximation of its electronic characteristics.

PropertyDescriptionRelevance
Dipole Moment (µ)A vector quantity that measures the separation of positive and negative charges in a molecule. DFT calculations can predict its magnitude and orientation. nsf.govInfluences solubility in polar solvents and intermolecular forces like dipole-dipole interactions.
Polarizability (α)A measure of how easily the electron cloud of a molecule can be distorted by an electric field.Crucial for understanding London dispersion forces and is a key factor in determining a molecule's NLO response. researchgate.net
Hyperpolarizability (β)The first hyperpolarizability is a measure of the non-linear response of a molecule to an electric field and is a primary indicator of second-order NLO activity.Molecules with large hyperpolarizability values are candidates for advanced optical materials. researchgate.net

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.commdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. Boronic acids and their derivatives are a class of compounds known to act as inhibitors for various enzymes, particularly serine proteases and β-lactamases, making them prime candidates for such studies. frontiersin.orgnih.gov

A molecular docking study of this compound would involve several steps. First, the three-dimensional structures of the ligand and the target protein are prepared. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site. Each of these "poses" is scored based on a function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com

The results of a docking simulation provide insights into the binding energy, with more negative values indicating stronger binding. mdpi.com It also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For boronic acid inhibitors, a key interaction often involves the formation of a covalent bond between the boron atom and a catalytic serine residue in the enzyme's active site, a process that can be investigated with more advanced quantum mechanics/molecular mechanics (QM/MM) simulations. frontiersin.org

Docking ParameterDescriptionExample of Potential Finding
Binding AffinityThe estimated free energy of binding (e.g., in kcal/mol). Lower values indicate a more stable complex.A score of -8.0 kcal/mol or lower would suggest strong binding to the target enzyme. mdpi.com
Hydrogen BondsInteractions between the ligand's hydrogen bond donors/acceptors (e.g., the -OH groups of the boronic acid) and residues in the protein's active site.Formation of hydrogen bonds with key catalytic residues like Serine or Lysine.
Covalent InteractionsFormation of a reversible covalent bond between the boron atom and a nucleophilic residue (e.g., Serine) in the active site.The boron atom changes from a trigonal planar sp² to a tetrahedral sp³ hybridization state upon binding. frontiersin.org
Hydrophobic InteractionsInteractions between the nonpolar phenyl ring of the ligand and hydrophobic pockets within the active site.The methoxymethoxy-substituted phenyl ring fitting into a pocket lined with nonpolar amino acids like Leucine or Valine.

This table represents a hypothetical outcome of a molecular docking study to illustrate the methodology.

Catalytic Roles and Reaction Mechanism Contributions

Boronic Acid Derivatives as Catalysts in Organic Transformations

Boronic acids have emerged as a significant class of organocatalysts, valued for their stability, low toxicity, and unique reactivity. nih.gov While renowned for their role as reagents in transition-metal-catalyzed cross-coupling reactions, their utility as independent catalysts is a growing field of interest. rsc.orgrsc.org This catalytic activity, often termed Boronic Acid Catalysis (BAC), stems from the Lewis acidic nature of the boron atom. nih.govacs.org Boronic acids can reversibly form covalent bonds with hydroxyl groups, enabling the activation of functional groups like carboxylic acids, alcohols, and diols under mild conditions. rsc.orgresearchgate.netualberta.ca

This activation can proceed through several modes. In one major pathway, the boronic acid acts as an electrophilic activator, particularly for carboxylic acids and alcohols. rsc.orgacs.org For instance, in direct amidation reactions, an arylboronic acid condenses with a carboxylic acid to form an acyloxyboronic acid intermediate. This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid, thus facilitating amide bond formation. rsc.orgrsc.org Similarly, boronic acids can activate alcohols to form carbocation intermediates for reactions like Friedel-Crafts-type alkylations. researchgate.netualberta.ca

Beyond electrophilic activation, boronic acids can also engage in nucleophilic activation, particularly with diols and saccharides. rsc.orgresearchgate.net The formation of a tetrahedral boronate adduct with a diol increases the nucleophilicity of the oxygen atoms, enabling regioselective functionalization. acs.org The catalytic efficacy of a boronic acid is highly dependent on its structure, with electron-withdrawing substituents on the aryl ring generally increasing its Lewis acidity and, consequently, its catalytic activity in electrophilic activation pathways. ualberta.ca

A variety of organic transformations can be catalyzed by boronic acid derivatives, showcasing their versatility.

Table 1: Organic Transformations Catalyzed by Boronic Acid Derivatives
Reaction TypeRole of Boronic Acid CatalystSubstrate ActivatedReference
Amidation/EsterificationElectrophilic activationCarboxylic Acids nih.govrsc.org
Friedel-Crafts AlkylationElectrophilic activationAlcohols researchgate.netualberta.ca
Cycloaddition ReactionsLewis-acid activation of reactantsUnsaturated Carboxylic Acids nih.govacs.org
Conjugate AdditionElectrophilic activationUnsaturated Carboxylic Acids rsc.org
Mannich ReactionMulticomponent condensation catalysisAldehydes, Amines, Ketones nih.gov

Intermediates in Catalytic Cycles

While boronic acids can act as primary catalysts, 4-(Methoxymethoxy)phenylboronic acid and its derivatives are more frequently employed as essential reagents that form key intermediates within transition-metal-catalyzed cycles, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. wikipedia.orgsigmaaldrich.com This reaction forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.

In the Suzuki-Miyaura catalytic cycle, the boronic acid does not act as the catalyst but is rather a substrate for it. The cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate.

Transmetalation: This is the crucial step where the boronic acid enters the cycle. The organic group from the boronic acid (in this case, the 4-(methoxymethoxy)phenyl group) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (a boronate), facilitating the transfer of the aryl group to the electropositive palladium center. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst, which can then begin a new cycle.

The boronic acid is consumed in the reaction, but its participation via the boronate intermediate is fundamental to the turnover of the catalytic cycle. Similarly, in other cross-coupling reactions like the Chan-Lam coupling for C-N and C-O bond formation, the boronic acid participates in a transmetalation step with a copper catalyst. wikipedia.org

Boronic acids can also form other types of intermediates. In halodeboronation reactions, for example, evidence suggests the formation of a boronate intermediate that undergoes an ipso-substitution pathway, where the boron moiety is replaced by a halogen. acs.org

Influence on Reaction Kinetics and Selectivity

The structure of the boronic acid reagent, including the electronic and steric properties of its substituents, significantly influences the kinetics and selectivity of the catalytic reactions in which it participates. For this compound, the substituent at the para position plays a critical role.

Electronic Effects: The methoxymethoxy (MOM) group at the 4-position is generally considered to be electron-donating. The ether oxygen atoms can donate electron density to the phenyl ring through resonance. In the context of the Suzuki-Miyaura reaction, increased electron density on the aryl ring can impact the transmetalation step. While highly electron-rich boronic acids can sometimes react more slowly in transmetalation compared to electron-neutral or deficient ones, the specific effect can be dependent on the palladium catalyst, ligands, and reaction conditions. Conversely, when a boronic acid functions as a Lewis acid catalyst itself, electron-donating groups decrease its Lewis acidity, potentially reducing its catalytic efficiency in reactions that rely on electrophilic activation. ualberta.ca

Steric Effects: The methoxymethoxy group is relatively small and located at the para position, far from the boronic acid functional group. Therefore, it exerts minimal steric hindrance on the reaction center. This is often advantageous, as it does not impede the approach of the boronic acid to the metal center during transmetalation. In contrast, boronic acids with bulky ortho substituents can exhibit modified reactivity or selectivity due to steric hindrance around the boron atom. ualberta.carsc.org

Table 2: Influence of Arylboronic Acid Substituents on Reactivity
Substituent FeatureInfluence on KineticsInfluence on SelectivityExample EffectReference
Electron-donating groups (e.g., -OCH₂OCH₃, -OCH₃)Can modulate the rate of transmetalation in cross-coupling reactions. Decreases Lewis acidity for BAC.Generally minimal impact on selectivity unless involved in chelation.Decreased rate of electrophilic activation in boronic acid-catalyzed reactions. ualberta.ca
Electron-withdrawing groups (e.g., -CF₃, -NO₂)Often accelerates transmetalation. Increases Lewis acidity for BAC.Can influence regioselectivity in certain reactions by altering the electronic properties of the ring.Increased catalytic activity for direct amidation reactions. rsc.org
Bulky ortho-substituents (e.g., -iPr, -I)Can slow down reactions due to steric hindrance around the boron atom.Can impart high levels of stereoselectivity or regioselectivity by controlling the orientation of reactants.High catalytic activity of ortho-iodophenylboronic acid in amidation is attributed to a combination of steric and electronic effects. rsc.org

Emerging Research Frontiers and Future Directions

Innovations in Synthetic Methodologies for Arylboronic Acids

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, and continuous innovation is broadening the accessibility and structural diversity of these crucial reagents. Traditional methods, such as the reaction of organolithium or Grignard reagents with borate (B1201080) esters, are being supplemented and, in some cases, replaced by more versatile and functional-group-tolerant techniques.

Recent progress has centered on transition-metal-catalyzed borylation reactions. Palladium-catalyzed processes, particularly the Miyaura borylation, have become standard methods for converting aryl halides and triflates into arylboronic esters. However, current research is exploring the use of more earth-abundant and cost-effective metals like nickel, copper, and iron to achieve similar transformations.

A significant frontier is the development of metal-free and photoinduced borylation reactions. ucsf.edu These methods offer greener alternatives to traditional catalysis. For instance, visible-light-promoted borylation of arylamines and aryl halides can proceed under mild, metal-free conditions, expanding the range of compatible functional groups. ucsf.edu Sandmeyer-type borylation, which converts arylamines into arylboronic acids via diazonium salts, has also been refined to operate under milder and more efficient conditions, including in aqueous solutions.

These innovations are particularly relevant for the synthesis of functionalized molecules like 4-(methoxymethoxy)phenylboronic acid. The methoxymethoxy (MOM) group is an acid-labile protecting group, and the development of synthetic methods that operate under neutral or mild conditions is crucial for preserving its integrity during the introduction of the boronic acid moiety. The ability to use precursors with a wider array of functional groups without interference is key to building molecular complexity efficiently.

Synthetic MethodologyCatalyst/ConditionsPrecursorKey Advantages
Miyaura BorylationPalladium complexesAryl Halides/TriflatesHigh efficiency, well-established
Metal-Free BorylationRadical initiators, Photo-catalysisArylamines, Aryl HalidesAvoids transition metals, mild conditions
Sandmeyer-Type BorylationDiazotization agentsArylaminesUtilizes readily available precursors
Grignard-Based SynthesisMagnesium, Borate estersAryl BromidesTraditional, effective for specific substrates

Expanding the Scope of Cross-Coupling Applications

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are central to many pharmaceuticals and advanced materials.

The presence of the electron-donating methoxymethoxy group on the phenyl ring influences the electronic properties of the boronic acid, affecting its reactivity in the transmetalation step of the catalytic cycle. The MOM group also enhances solubility in certain organic solvents, which can be advantageous for reaction kinetics and product purification. Research is actively exploring how substituents like the MOM group can be used to fine-tune reactivity and achieve selective couplings in molecules with multiple potential reaction sites.

The scope of these applications continues to expand beyond traditional biaryl synthesis. Arylboronic acids are now employed in a variety of other coupling reactions, including:

Heck-type reactions: Forming carbon-carbon bonds between the aryl group and an alkene.

Direct Arylation: Coupling with C-H bonds, avoiding the need for pre-functionalized coupling partners.

Asymmetric Conjugate Additions: Creating chiral centers with high enantioselectivity.

These expanded applications are critical in drug discovery, where this compound can serve as a building block for creating libraries of complex molecules to screen for biological activity. For example, the Suzuki-Miyaura reaction is used to synthesize intermediates for non-steroidal anti-inflammatory drugs and antifungal agents. mdpi.com The versatility of this boronic acid makes it a key component in the efficient construction of targeted therapies. researchgate.net

Interdisciplinary Research Incorporating this compound

The unique chemical properties of this compound have propelled its use beyond traditional organic synthesis into various interdisciplinary fields. Its ability to form reversible covalent bonds with diols is a key feature driving its application in chemical biology and materials science.

Medicinal Chemistry and Chemical Biology: Boronic acids are recognized as privileged structures in medicinal chemistry. nih.gov They can act as enzyme inhibitors by mimicking the tetrahedral transition state of substrate hydrolysis. researchgate.net The phenylboronic acid motif is being explored for the development of inhibitors for enzymes like serine proteases and β-lactamases. nih.govmdpi.com Furthermore, the diol-binding capability is harnessed in the development of chemical sensors for carbohydrates and other biologically important molecules. researchgate.net This has led to applications in diagnostics and bioconjugation techniques, where the boronic acid acts as a linker to attach biomolecules to surfaces or other molecules. researchgate.net

Materials Science: In materials science, this compound contributes to the creation of "smart" materials. For instance, it can be incorporated into polymers to create hydrogels that respond to changes in pH or the presence of specific sugars. researchgate.net These responsive materials have potential applications in controlled drug delivery systems. A notable application of a related compound, 4-methoxyphenylboronic acid, is in the synthesis of boron-doped graphene via chemical vapor deposition (CVD), demonstrating its utility in creating advanced electronic materials. ucsf.edu

FieldApplicationUnderlying Principle
Medicinal ChemistryEnzyme InhibitionMimicking tetrahedral transition states
Chemical BiologyBiosensors, BioconjugationReversible covalent bonding with diols
Materials ScienceSmart Hydrogels, Doped GrapheneResponsive diol-binding, Precursor for advanced materials

Advanced Computational Design for Novel Applications

Computational chemistry has become an indispensable tool for accelerating research and discovery involving boronic acids. In silico methods allow researchers to predict molecular properties, elucidate reaction mechanisms, and design novel compounds with tailored functions before committing to extensive laboratory synthesis.

For compounds like this compound, computational studies can provide deep insights:

Property Prediction: Quantum mechanical calculations are used to determine fundamental properties such as the acid dissociation constant (pKa), which is crucial for understanding the compound's behavior in biological systems and for designing sensors. ucsf.eduresearchgate.netunair.ac.id Computational models can accurately predict how different substituents on the phenyl ring affect acidity and reactivity. ucsf.eduresearchgate.netunair.ac.id

Reaction Modeling: Density functional theory (DFT) and other methods are employed to model the entire catalytic cycle of cross-coupling reactions like the Suzuki-Miyaura coupling. acs.org This allows for a detailed understanding of the roles of ligands, bases, and substrates, aiding in the optimization of reaction conditions and the development of more efficient catalysts.

Rational Drug Design: In medicinal chemistry, computational docking and molecular dynamics simulations are used to model the interaction of boronic acid-based inhibitors with their target enzymes. mdpi.comnih.govfrontiersin.org This enables the rational design of more potent and selective inhibitors. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate structural features with biological activity, guiding the synthesis of new drug candidates. nih.govwikipedia.org

The synergy between computational prediction and experimental validation is a key future direction. By computationally screening virtual libraries of boronic acid derivatives for desired properties—be it enhanced reactivity, specific binding affinity, or novel material characteristics—researchers can focus synthetic efforts on the most promising candidates, saving time and resources and accelerating the pace of innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification strategies for 4-(Methoxymethoxy)phenylboronic acid?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where boronic acids react with aryl halides in the presence of a palladium catalyst. Key steps include protecting the methoxymethoxy group during synthesis to prevent side reactions. Purification often involves recrystallization from methanol or ethanol, followed by column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product. Moisture-sensitive intermediates require inert atmosphere handling .
  • Data Consideration : Yields may vary (58–85%) depending on reaction conditions (e.g., temperature, catalyst loading). Impurities like anhydrides or residual solvents are monitored via HPLC and NMR .

Q. How is this compound characterized, and what analytical techniques are critical for quality control?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic peaks for the methoxymethoxy group (δ ~3.3–3.5 ppm for OCH3_3) and boronic acid (δ ~7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C8_8H11_{11}BO4_4, MW: 181.98) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for reproducibility in downstream applications .

Q. What are the critical safety and handling protocols for this compound in laboratory settings?

  • Precautions :

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store in airtight containers at 0–6°C to prevent degradation. Incompatible with oxidizers (e.g., peroxides) and strong acids/bases .
  • Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and rinse contaminated surfaces with ethanol .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura couplings under varying catalytic systems?

  • Experimental Design :

  • Catalyst Screening : Compare Pd(PPh3_3)4_4, Pd(OAc)2_2/SPhos, and PdCl2_2(dppf) in DMF/H2_2O or THF.
  • Optimization : Adjust base (Na2_2CO3_3 vs. K3_3PO4_4), temperature (80–120°C), and stoichiometry.
    • Data Contradictions : Lower yields (<60%) in aqueous systems may result from boronic acid hydrolysis, while anhydrous THF improves stability. Conflicting reports on ligand efficiency require validation via kinetic studies .

Q. What role does this compound play in carbohydrate-binding studies, and how is its affinity quantified?

  • Mechanism : The boronic acid group forms reversible covalent bonds with diols (e.g., sugars).
  • Methods :

  • Isothermal Titration Calorimetry (ITC) : Measures binding constants (Kd_d) for interactions with glucose or fructose.
  • Fluorescence Quenching : Monitors changes in labeled proteins (e.g., lectins) upon binding .
    • Challenges : pH-dependent equilibrium (optimal at pH 8.5–9.0) requires buffered conditions to stabilize the tetrahedral boronate complex .

Q. Can this compound be functionalized onto nanoparticles for antiviral applications?

  • Case Study : Azide-modified nanoparticles (e.g., silica, diamond) were conjugated with this compound via Cu(I)-catalyzed "click" chemistry. The functionalized NPs inhibited Hepatitis C virus entry by binding viral glycans, with IC50_{50} values <10 µg/mL .
  • Validation : Cell viability assays (MTT) confirmed low cytotoxicity (<20% reduction at 50 µg/mL), supporting therapeutic potential .

Methodological Recommendations

  • Synthetic Reproducibility : Use Schlenk lines for moisture-sensitive steps and degas solvents to prevent boronic acid oxidation .
  • Binding Studies : Include negative controls (e.g., non-boronic acid NPs) to validate specificity in glycan interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.